molecular formula C10H10Cl2O B1612284 4-Chloro-1-(3-chlorophenyl)-1-oxobutane CAS No. 90793-58-1

4-Chloro-1-(3-chlorophenyl)-1-oxobutane

Cat. No. B1612284
CAS RN: 90793-58-1
M. Wt: 217.09 g/mol
InChI Key: DHFSSYNGPPXGJT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Advanced Oxidation Processes

Researchers have explored the oxidative degradation of aqueous organic pollutants, including chlorophenols, using advanced oxidation processes (AOPs). For instance, one study demonstrated the oxidative capacity of a Cr(III)/H2O2 system over a wide pH range, utilizing a redox cycle between Cr(III) and Cr(VI) to generate hydroxyl radicals (HO•) for pollutant degradation (Bokare & Choi, 2011).

Photocatalytic Decomposition

The development of photocatalytic materials for environmental cleanup is another significant area of research. A study introduced a Fe3O4-Cr2O3 magnetic nanocomposite that effectively decomposed 4-chlorophenol under ultraviolet irradiation, highlighting the potential of magnetic nanocomposites in water treatment technologies (Kesho Singh et al., 2017).

Molecular Docking and Structural Analysis

Further research has investigated the molecular structures and properties of chlorophenyl derivatives through spectroscopic methods and theoretical calculations. These studies provide insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmacology (Vanasundari et al., 2018).

Heterogeneous Catalysis

The use of heterogeneous catalysts for the degradation of chlorophenols has been examined, with research demonstrating the efficiency of magnetic nanoscaled Fe3O4/CeO2 composites in Fenton-like processes. These studies contribute to the development of reusable and efficient catalysts for the treatment of water pollutants (Xu & Wang, 2012).

Photoelectrochemical Sensors

Innovative approaches have also been applied to detect chlorophenols in water, such as the development of a sensitive photoelectrochemical sensor based on the heterojunction between BiPO4 nanocrystals and BiOCl nanosheets. This method offers high sensitivity and selectivity for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).

Safety And Hazards

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Future Directions

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For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

4-chloro-1-(3-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFSSYNGPPXGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613791
Record name 4-Chloro-1-(3-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(3-chlorophenyl)-1-oxobutane

CAS RN

90793-58-1
Record name 4-Chloro-1-(3-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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